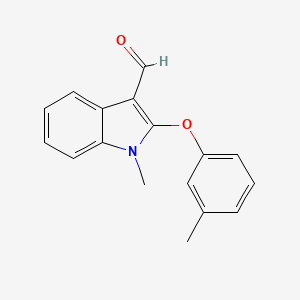

1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde

説明

特性

IUPAC Name |

1-methyl-2-(3-methylphenoxy)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXHYVGYLMKQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901203363 | |

| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338416-84-5 | |

| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Vilsmeier-Haack Formylation

The most common and efficient method to prepare indole-3-carbaldehydes is the Vilsmeier-Haack reaction, which involves the generation of a Vilsmeier reagent from phosphorus oxychloride and anhydrous dimethylformamide (DMF). This reagent then reacts with substituted anilines or indoles to introduce the formyl group at the 3-position of the indole ring.

- Phosphorus oxychloride is slowly added to anhydrous DMF at 0–5 °C to form the Vilsmeier reagent.

- A 2-substituted aniline (e.g., 2-methylaniline or derivatives) is added dropwise to the Vilsmeier reagent at 0–5 °C.

- The reaction mixture is stirred at room temperature for 1–2 hours, then heated under reflux at 80–90 °C for 5–8 hours.

- After completion, the mixture is cooled, neutralized with saturated sodium carbonate solution to pH 8–9, and the product is isolated by filtration and recrystallization.

This method yields 3-indolecarbaldehyde derivatives with various substituents, including methyl groups, in good to excellent yields (typically 70–80%).

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | POCl3 + DMF (anhydrous) | 0–5 °C | 30–40 min | - | Formation of Vilsmeier reagent |

| 2 | 2-Methylaniline + Vilsmeier reagent | 0–5 °C to reflux | 1–2 h + 5–8 h | 70–80 | Formylation to 3-indolecarbaldehyde |

| 3 | Neutralization with Na2CO3 | Room temperature | - | - | Isolation of product |

Summary Table of Preparation Steps for 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde

| Step | Reaction Type | Reagents/Conditions | Temperature/Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Vilsmeier-Haack formylation | POCl3 + DMF; 2-methylaniline derivative | 0–5 °C (30–40 min), reflux 80–90 °C (5–8 h) | 70–80 | Formation of 3-indolecarbaldehyde core |

| 2 | Phenoxy substitution | 2-haloindole + 3-methylphenol (basic conditions) | Typically reflux, several hours | Variable | Introduction of 2-(3-methylphenoxy) group |

| 3 | N-Methylation | NaH + iodomethane in DMF | 0 °C to RT, overnight | ~67 | Methylation of indole nitrogen |

Research Findings and Analytical Data

- The Vilsmeier-Haack reaction is well-established for selective formylation at the 3-position of indoles, providing high regioselectivity and good yields.

- N-Methylation using sodium hydride and methyl iodide in DMF is a reliable method to obtain N-methylindole derivatives with good purity and yield.

- The phenoxy substitution at the 2-position, especially with substituted phenols like 3-methylphenol, requires careful control of reaction conditions to avoid side reactions and ensure high substitution efficiency.

- The final compound, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde, has a molecular weight of 265.31 g/mol and a melting point range of 80–82 °C, confirming its purity and identity.

化学反応の分析

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Proteomics Research

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde has been utilized in proteomics research, particularly for the identification and quantification of proteins. Its ability to react with amino acids allows for the development of assays that can detect specific proteins in complex biological samples. For instance, it is employed in colorimetric assays where it forms stable adducts with target proteins, facilitating their detection and quantification .

Drug Development

The compound has shown promise in drug development, particularly in the context of anti-Parkinson drugs. A recent study highlighted its role in a selective condensation reaction that aids in the quantification of carbidopa, a medication used for Parkinson's disease management. The use of this compound improves the sensitivity and specificity of the assays designed for monitoring drug levels in biological matrices, thus enhancing therapeutic efficacy .

Cosmetic Formulations

In the cosmetic industry, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is being explored for its potential as a skin conditioning agent. Its incorporation into topical formulations is believed to enhance skin hydration and improve overall skin health. Studies have indicated that compounds with similar structures can modulate skin permeability and bioavailability, making them suitable candidates for effective dermatological products .

Case Study 1: Quantification of Carbidopa

A study published in a peer-reviewed journal demonstrated the effectiveness of using 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde in quantifying carbidopa levels in urine samples from patients undergoing treatment for Parkinson's disease. The assay developed showed a limit of quantification well below 1 mg/L, indicating high sensitivity and reproducibility. This method could facilitate non-invasive monitoring of therapeutic drug levels, improving patient outcomes .

Case Study 2: Cosmetic Formulation Development

Research has been conducted to evaluate the effects of various raw materials on the properties of cosmetic formulations containing this compound. The study utilized experimental design techniques to optimize formulation parameters such as consistency, stickiness, and moisturizing effects. Results indicated that formulations incorporating 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde exhibited improved sensory attributes compared to control formulations .

Comparative Data Table

作用機序

The mechanism of action of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

類似化合物との比較

Key Observations :

Comparison with Other Compounds

Key Differences :

Target Compound

Comparative Activities

Notable Trends:

- Electron-withdrawing groups (e.g., -CF₃ in ) may enhance cytotoxicity by increasing reactivity.

- Bulky substituents (e.g., p-tolyl in ) could reduce membrane permeability, affecting bioavailability.

Physical and Chemical Properties

Key Insights :

- The aldehyde group in all analogs requires protection (e.g., acetal formation) during multi-step syntheses .

生物活性

Overview

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is an indole derivative recognized for its diverse biological activities. This compound's unique structure, featuring a methyl group, a 3-methylphenoxy group, and a carbaldehyde functional group, positions it as a significant candidate in medicinal chemistry for drug development.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Notably, it has been shown to inhibit topoisomerase II , an enzyme essential for DNA replication and cell division. By binding to the active site of topoisomerase II, it disrupts normal cellular processes, leading to apoptosis in cancer cells.

Key Mechanisms:

- Enzyme Inhibition : Inhibits topoisomerase II, affecting DNA replication.

- Induction of Apoptosis : Triggers programmed cell death in cancer cells by disrupting cellular functions.

The compound exhibits significant biochemical properties that enhance its potential therapeutic applications. It interacts with various biomolecules, influencing biochemical pathways critical for cell survival and proliferation.

| Property | Description |

|---|---|

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 253.30 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

Research indicates that this compound significantly affects different cell types, particularly cancer cells. Its ability to induce apoptosis has been documented in various studies:

- Cancer Cell Lines : Demonstrated cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).

- Mechanistic Studies : Studies have shown that the compound's binding affinity to topoisomerase II correlates with its cytotoxic effects, suggesting a targeted approach in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde:

- Cytotoxic Activity : A study reported IC50 values indicating significant cytotoxicity against MCF-7 cells, with values comparable to established anticancer agents .

- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on α-glucosidase, yielding promising results that suggest potential applications in managing diabetes by modulating glucose metabolism .

- Pharmacological Applications : Investigations into its antimicrobial properties have also been conducted, highlighting its potential role in treating infections alongside its anticancer applications .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Inhibits topoisomerase II | |

| Antimicrobial | Exhibits activity against bacterial strains |

Scientific Research Applications

The compound serves multiple roles across various fields:

- Medicinal Chemistry : As a lead compound for developing new anticancer agents.

- Biochemical Research : Used as a probe to study enzyme activities and protein interactions.

- Material Science : Investigated for potential applications in organic semiconductors and dyes due to its unique structural properties.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde?

Answer:

The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for formylating indoles. Key steps include:

- Procedure I-A (Aldehyde formation): React 1-methyl-1H-indole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 50–80°C for 3 hours, followed by neutralization with aqueous sodium bicarbonate .

- Procedure I-B (Phenoxy substitution): Introduce the 3-methylphenoxy group via SN2 substitution using NaH in DMF and 3-methylphenol derivatives .

- Purification: Column chromatography (petroleum ether/ethyl acetate) yields the pure product .

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| I-A | POCl₃, DMF, 50°C | ~60–70 |

| I-B | NaH, DMF, RT | ~40–50 |

Advanced Synthesis: How can regioselectivity challenges in phenoxy-group introduction be addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Temperature control: Lower temperatures (0–25°C) favor selective substitution at the indole C2 position .

- Protecting groups: Use temporary protecting groups (e.g., sulfonyl) to direct reactivity, as seen in analogous indole-3-carbaldehyde derivatives .

- Computational pre-screening: Density Functional Theory (DFT) calculations predict reactive sites by analyzing frontier molecular orbitals .

Basic Structural Characterization: What spectroscopic methods confirm the compound’s structure?

Answer:

- ¹H/¹³C NMR: Key signals include:

- FT-IR: Strong C=O stretch at ~1680 cm⁻¹ .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₁₇NO₂: calculated 303.12) .

Advanced Structural Analysis: How can X-ray crystallography resolve ambiguities in molecular geometry?

Answer:

- Crystallization: Grow single crystals via slow evaporation in ethyl acetate/hexane mixtures.

- Refinement: Use SHELXL ( ) for small-molecule refinement, validating bond lengths (e.g., C9-N1 = 1.376 Å) and angles (e.g., C9-N1-C19 = 124.87°) against experimental data .

- Visualization: UCSF Chimera ( ) generates 3D models and overlays computational/experimental structures to assess accuracy .

Basic Biological Screening: What protocols assess antimicrobial activity?

Answer:

- Broth microdilution (CLSI guidelines): Test against E. coli and S. aureus (bacterial) or Aspergillus spp. (fungal).

- Controls: Use ciprofloxacin (bacteria) and amphotericin B (fungi) as positive controls .

Advanced Mechanistic Studies: How can molecular docking predict target interactions?

Answer:

- Receptor preparation: Extract protein structures (e.g., Mcl1, HIV protease) from the PDB and optimize with AutoDockTools ( ) .

- Docking parameters: Use Lamarckian genetic algorithms with flexible sidechains for ligand-receptor interactions .

- Validation: Cross-docking experiments (RMSD < 2.0 Å) confirm pose reliability .

Example Results (Docking):

| Target Protein | Binding Energy (kcal/mol) | Predicted Interaction Site |

|---|---|---|

| Mcl1 | -9.2 | Hydrophobic pocket (Phe4) |

Computational Chemistry: How do DFT calculations align with experimental geometries?

Answer:

- Methodology: Optimize geometry using B3LYP/6-311G(d,p) basis sets in Gaussian. Compare with XRD data ().

- Key metrics:

- Bond length deviation: ≤0.02 Å (e.g., C9-N1: calculated 1.376 Å vs. experimental 1.372 Å).

- Angle deviation: ≤1.5° (e.g., C9-N1-C19: calculated 124.9° vs. experimental 124.8°) .

Advanced Applications: How is this compound used in multicomponent reactions (MCRs)?

Answer:

- Scaffold diversity: React with amines, ketones, or guanidine derivatives to generate pyrimidines or β-carbolines ( ).

- Example protocol:

Contradictions in Data: How to resolve discrepancies in reported synthetic yields?

Answer:

- Reproducibility checks:

- Validate moisture-free conditions for NaH-mediated steps ().

- Optimize POCl₃ stoichiometry (1.1–1.3 equiv.) to minimize side reactions .

- Case study: Yields for analogous indole-3-carbaldehydes vary from 41% to 70% due to purification methods (e.g., flash vs. column chromatography) .

Natural Product Analogues: Can this compound be derived from biological sources?

Answer:

While 1H-indole-3-carbaldehyde is isolated from marine organisms like Acanthaster planci ( ), the methyl-phenoxy derivative is synthetic. Biosynthetic pathways may involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。